molecular formula C10H17NO3 B168715 3-(1-Acetylpiperidin-4-yl)propanoic acid CAS No. 131417-49-7

3-(1-Acetylpiperidin-4-yl)propanoic acid

Cat. No.: B168715
CAS No.: 131417-49-7
M. Wt: 199.25 g/mol
InChI Key: CBWPIRBWBJQAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Acetylpiperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the piperidine ring and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid typically involves the acetylation of piperidine followed by the introduction of the propanoic acid group. One common method involves the reaction of piperidine with acetic anhydride to form N-acetylpiperidine. This intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-(1-Acetylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(1-Acetylpiperidin-4-yl)propanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Acetylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The propanoic acid moiety can interact with enzymes involved in metabolic pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Acetylpiperidin-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an acetyl group and a propanoic acid moiety allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-(1-acetylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(12)11-6-4-9(5-7-11)2-3-10(13)14/h9H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWPIRBWBJQAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.